1-Bromotridec-4-ene
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Overview
Description
1-Bromotridec-4-ene is an organic compound with the molecular formula C13H25Br . It is a brominated alkene, characterized by the presence of a bromine atom attached to a 13-carbon chain with a double bond at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromotridec-4-ene can be synthesized through several methods. One common approach involves the bromination of tridec-4-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the bromine atom is added to the double bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors, where tridec-4-ene is continuously fed into the reactor along with N-bromosuccinimide. The reaction conditions are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromotridec-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Reagents such as bromine (Br2) or hydrogen bromide (HBr) are used, often in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Major Products:
Substitution: Formation of alcohols, ethers, or amines.
Addition: Formation of dibromides or bromohydrins.
Oxidation: Formation of epoxides or diols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-bromotridec-4-ene in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of a new single bond and the addition of the electrophile across the double bond .
Comparison with Similar Compounds
1-Bromotridec-3-ene: Similar structure but with the double bond at the third position.
1-Bromotridec-5-ene: Similar structure but with the double bond at the fifth position.
1-Chlorotridec-4-ene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: 1-Bromotridec-4-ene is unique due to the specific positioning of the bromine atom and the double bond, which influences its reactivity and the types of reactions it can undergo. The presence of the bromine atom makes it a versatile intermediate for further functionalization, while the double bond allows for a variety of addition reactions .
Properties
IUPAC Name |
1-bromotridec-4-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-10H,2-8,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZWDIBFNHDTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60711928 |
Source
|
Record name | 1-Bromotridec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60711928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74088-20-3 |
Source
|
Record name | 1-Bromotridec-4-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60711928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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